12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Description
12-(Thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound featuring a fused benzimidazo-quinazolinone core substituted with a thiophene ring at the 12-position. Its molecular formula is C₁₉H₁₇N₃OS, with an average mass of 335.425 g/mol and a monoisotopic mass of 335.109233 g/mol .
Properties
IUPAC Name |
12-thiophen-2-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-14-8-3-6-12-16(14)17(15-9-4-10-23-15)21-13-7-2-1-5-11(13)19-18(21)20-12/h1-2,4-5,7,9-10,17H,3,6,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMQUFKQOBYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=CS5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be achieved through multi-component reactions involving 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds. One efficient method involves the use of molybdate sulfuric acid (MSA) as a catalyst under solvent-free conditions, which provides high yields and environmentally benign reaction conditions . Another approach utilizes Cu@Fe3O4 magnetic nanoparticles as a catalyst, which allows for easy separation and reuse of the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The thienyl group and other positions on the molecule can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Biological Activities
Research indicates that 12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exhibits several notable biological activities:
- Anticancer Activity: Studies have shown that compounds in this class can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions with molecular targets such as kinases and transcription factors are critical for its anticancer effects.
- Antimicrobial Properties: The compound has demonstrated efficacy against various bacterial strains and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects: Research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions: Combining appropriate precursors under acidic or basic conditions.
- Cyclization Reactions: Forming the bicyclic structure through cyclization techniques which may involve heat or catalysts.
Derivatives of Interest
Various derivatives of this compound have been synthesized to enhance biological activity or modify pharmacokinetic properties. Notable examples include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one | Contains a chlorophenyl group | Enhanced reactivity |
| 3-methyl-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one | Methyl substitution | Altered lipophilicity |
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Anticancer Research: A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction via caspase activation.
- Antimicrobial Efficacy: Another research article highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus. The study revealed that the compound disrupted bacterial cell wall synthesis.
- Anti-inflammatory Effects: A recent investigation found that this compound reduced inflammation markers in animal models of arthritis. The study indicated a reduction in TNF-alpha levels following treatment.
Mechanism of Action
The mechanism of action of 12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves interactions with various molecular targets and pathways. The compound’s biological activities are likely due to its ability to interact with cellular proteins and enzymes, leading to modulation of signaling pathways and cellular processes. Specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ primarily in substituents at the 12-position and modifications to the core heterocycle. Notable examples include:
Key Trends :
- Electron-withdrawing groups (e.g., -F, -Cl) improve metabolic stability and binding affinity .
- Steric modifications (e.g., methyl, dimethyl) influence conformational flexibility and catalytic accessibility .
Key Findings :
- Magnetic nanocatalysts (e.g., Iron oxide@PMO-ICS-PrSO₃H) achieve near-quantitative yields and are reusable for ≥4 cycles .
- Ultrasound irradiation reduces reaction times by 50–75% compared to conventional heating .
- Solvent-free conditions minimize waste and improve atom economy .
Gaps and Opportunities :
- Thiophene derivatives require empirical validation for antimicrobial or anticancer activity.
- Fluorophenyl and chlorophenyl analogues demonstrate superior in vitro efficacy compared to non-halogenated derivatives .
Biological Activity
The compound 12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a member of the benzimidazoquinazolinone class known for their diverse biological activities. Its unique structural features, including the thiophene ring and tetrahydrobenzimidazoquinazolinone core, suggest potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the thiophene moiety contributes to its electronic properties, enhancing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Structural Features | Thiophene ring, Tetrahydrobenzimidazoquinazolinone core |
| Potential Applications | Antimicrobial, Anticancer |
Biological Activity
Research indicates that This compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of benzimidazoquinazolinones possess significant antimicrobial properties. For instance:
- A series of quinazoline derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with some compounds showing up to 80% efficacy compared to standard drugs .
- The compound's structure allows it to interact with bacterial enzymes or receptors, disrupting their function.
Anticancer Activity
The compound has been evaluated for its anticancer potential:
- Quinazolinamine derivatives have shown inhibitory effects on breast cancer resistance protein (BCRP), suggesting that related compounds could also exhibit similar activities .
- Structure–activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines.
The biological activity is largely attributed to the compound's ability to interact with specific targets:
- It may inhibit enzymes involved in critical cellular processes or modulate receptor activity related to disease pathways.
- For example, quinazolinamine derivatives have been reported to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance in cancer cells .
Case Studies
- Antimicrobial Study : A study conducted on various quinazolinone derivatives revealed that compounds similar to This compound exhibited minimum inhibitory concentrations (MICs) against gram-positive and gram-negative bacteria. The results indicated that these compounds could serve as promising candidates for developing new antibiotics .
- Anticancer Evaluation : In vitro studies on quinazoline derivatives demonstrated significant cytotoxic effects on cancer cell lines. Compounds were tested against MCF-7 breast cancer cells and showed IC50 values indicating potent anticancer activity. The mechanism was linked to apoptosis induction and cell cycle arrest.
Q & A
Q. What are the standard synthetic methodologies for preparing 12-(thiophen-2-yl)-tetrahydrobenzimidazoquinazolinone derivatives?
The compound is typically synthesized via three-component cyclocondensation reactions involving 2-aminobenzimidazole, aldehydes (e.g., thiophen-2-yl derivatives), and 1,3-diketones (e.g., dimedone). Ethanol or solvent-free conditions under reflux (60–100°C) are commonly used, with reaction times ranging from 15 minutes to 2 hours . For example, regioselective synthesis yields 12-aryl derivatives (60–86%) confirmed by NMR (HSQC, HMBC) and HRMS . Catalysts like molybdate sulfuric acid (MSA) enhance yields (up to 92%) under solvent-free conditions .
Q. How is the regioselectivity of the cyclocondensation reaction confirmed?
Regioselectivity is validated through NMR spectroscopy. Key signals include:
- A singlet at ~10.6 ppm for the 5-NH group (exchangeable with D₂O).
- A singlet at ~6.5 ppm for H-12 (non-exchangeable).
NOESY and HMBC correlations distinguish between regioisomers, confirming exclusive formation of the 12-aryl product .
Q. What characterization techniques are essential for structural elucidation?
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at 315.0428) .
- NMR : ¹H/¹³C NMR, HSQC, and HMBC assign proton environments and carbon connectivity .
- XRD : Validates crystal structures in solid-state studies (e.g., fused heterocyclic systems) .
Advanced Research Questions
Q. How do catalytic systems influence reaction efficiency and sustainability?
Nanoparticle catalysts (e.g., Cu@Fe₃O₄ MNPs, Fe₃O₄@SiO₂–ZrCl₂) enable solvent-free synthesis with high yields (85–95%) and recyclability (>7 cycles) . For instance, Cu@Fe₃O₄ reduces reaction times to 30 minutes and achieves 93% yield, with magnetic separation minimizing waste . Organocatalysts like DMAP under ultrasound also improve efficiency but may generate by-products (e.g., 4-methoxybenzyl alcohol) in methoxy-substituted aldehydes .
Q. What strategies resolve contradictions in yield optimization across different protocols?
Comparative studies highlight trade-offs:
Q. How are computational methods integrated to predict biological activity?
While not explicitly covered in the evidence, pharmacophore modeling and docking studies are inferred for bioactive derivatives. For example, tetrahydrobenzimidazoquinazolinones show antitumor and antimicrobial activities . In vitro assays (e.g., antioxidant DPPH, MTT for cytotoxicity) are standard for evaluating bioactivity .
Q. What are the limitations in substrate scope for multicomponent reactions?
Aldehydes with electron-withdrawing groups (e.g., 4-OMe) may reduce yields (e.g., 65% vs. 85% for electron-neutral analogs) due to competing side reactions . Bulky substituents (e.g., cyclohexane) on 1,3-diketones do not significantly affect reactivity, but heteroaromatic aldehydes (e.g., thiophen-2-yl) require optimized stoichiometry to avoid dimerization .
Methodological Challenges and Solutions
Q. How to address low yields in ultrasound-assisted synthesis?
Q. How to validate the purity of regioisomeric products?
- Chromatography : TLC/HPLC with chiral columns for enantiomer separation.
- DSC/TGA : Thermal analysis detects polymorphic impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
